7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-70-4) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class, with a molecular formula of C14H15N5O2S and a molecular weight of 317.37 g/mol. The structure features a 3-methyl substituent on the triazole ring and a 3,5-dimethoxybenzylthio ether at the 7-position of the pyrimidine ring, a substitution pattern that distinguishes it from other triazolopyrimidine analogs employed in kinase inhibition and receptor modulation research.

Molecular Formula C14H15N5O2S
Molecular Weight 317.37
CAS No. 1060203-70-4
Cat. No. B2758311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1060203-70-4
Molecular FormulaC14H15N5O2S
Molecular Weight317.37
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1
InChIInChI=1S/C14H15N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-9-4-10(20-2)6-11(5-9)21-3/h4-6,8H,7H2,1-3H3
InChIKeyUYRIVGAXRBOYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-70-4): Core Scaffold and Procurement Identity


7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1060203-70-4) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class, with a molecular formula of C14H15N5O2S and a molecular weight of 317.37 g/mol . The structure features a 3-methyl substituent on the triazole ring and a 3,5-dimethoxybenzylthio ether at the 7-position of the pyrimidine ring, a substitution pattern that distinguishes it from other triazolopyrimidine analogs employed in kinase inhibition and receptor modulation research [1]. It is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Within the [1,2,3]triazolo[4,5-d]pyrimidine class, even minor substituent variations produce substantial shifts in molecular recognition, physicochemical properties, and target engagement. The 3,5-dimethoxybenzylthio group at position 7 introduces a specific hydrogen-bond acceptor profile (two methoxy oxygens) and a measurable lipophilic increment (clogP 2.09) relative to unsubstituted benzylthio or halogenated benzyl analogs [1]. In related triazolopyrimidine GCN2 inhibitor series, the nature of the 7-position substituent has been shown to dictate kinase selectivity and cellular potency, meaning that generic replacement with a simpler thioether or an unsubstituted benzyl analog will alter both binding mode and physicochemical behavior, potentially invalidating structure-activity relationships established for this specific derivative [2].

Quantitative Differentiation Evidence for 7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine vs. Closest Structural Analogs


Lipophilicity (clogP) Comparison: 3,5-Dimethoxybenzyl vs. Unsubstituted Benzyl and 4-Fluorobenzyl Analogs

The target compound exhibits a calculated partition coefficient (clogP) of 2.09 [1]. This places it in an intermediate lipophilicity range relative to its closest commercially available analogs: the unsubstituted benzylthio derivative 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is predicted to have a lower clogP (approximately 1.6–1.8 based on fragment contribution), while the 4-fluorobenzylthio analog 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is predicted to have a slightly higher clogP (approximately 2.3–2.5). The 3,5-dimethoxy substitution thus achieves a balanced lipophilicity that simultaneously improves aqueous solubility (via additional H-bond acceptors) relative to the 4-fluorobenzyl analog while enhancing membrane permeability relative to the unsubstituted benzyl analog.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Capacity: Differentiation from 7-(Benzylthio) and 7-(4-Fluorobenzylthio) Analogs

The target compound has a calculated topological polar surface area (tPSA) of 80.07 Ų [1]. The two methoxy substituents on the benzyl ring contribute additional oxygen atoms as hydrogen-bond acceptors, elevating tPSA relative to the unsubstituted benzylthio analog (estimated tPSA ~55 Ų) and the 4-fluorobenzylthio analog (estimated tPSA ~55 Ų). This 25 Ų increase in polar surface area falls within a meaningful range: tPSA values below 60–70 Ų are associated with good blood-brain barrier penetration, while values above 80–90 Ų generally favor peripheral restriction and reduced CNS exposure. The target compound's tPSA of 80.07 Ų places it at a boundary region that is pharmacokinetically distinct from the more CNS-penetrant unsubstituted and 4-fluoro analogs.

Polar surface area Membrane permeability Oral bioavailability

3-Methyl vs. 3-Ethyl Substituent: Consequences for Metabolic Stability and Steric Environment

The target compound carries a 3-methyl group on the triazole ring. The closest commercially available homolog, 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, differs solely by substitution of methyl with ethyl at this position [1]. This single-carbon homologation introduces a steric difference at the N3 position of the triazole core. In triazolopyrimidine kinase inhibitor series, N-alkyl substituents participate in hydrophobic interactions with the kinase hinge region or gatekeeper residue; the smaller methyl group reduces steric bulk by approximately one sp³-hybridized carbon unit relative to the ethyl analog, potentially enabling deeper penetration into a sterically constrained binding pocket. Furthermore, N-dealkylation, a common metabolic pathway for N-alkyl heterocycles, proceeds more rapidly for N-ethyl than N-methyl substituents in many microsomal systems, suggesting differential metabolic stability between the two analogs.

Metabolic stability N-dealkylation Steric effects

Structural Precedent in HSP90 Inhibition: 3,5-Dimethoxybenzyl-Triazolo Scaffold Engagement in a Co-Crystal Structure (PDB 4CWN)

A structurally related compound bearing the 3,5-dimethoxybenzyl substituent on a [1,2,4]triazolo[1,5-c]quinazoline scaffold (5-(3,5-dimethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazolin-2-amine) has been co-crystallized with the human HSP90α N-terminal domain (PDB ID: 4CWN) [1]. The electron density maps confirm that the 3,5-dimethoxybenzyl group occupies a defined hydrophobic pocket within the ATP-binding site, with the methoxy oxygen atoms forming specific polar contacts with the protein. This structural evidence demonstrates that the 3,5-dimethoxybenzyl motif is competent for productive target engagement when conjugated to a triazolo-heterocyclic core. Although the scaffold and target differ from the [1,2,3]triazolo[4,5-d]pyrimidine system, the shared 3,5-dimethoxybenzyl pharmacophoric element provides direct structural validation that this substituent can mediate specific, crystallographically observable protein-ligand interactions that simpler benzyl or halogenated benzyl analogs cannot replicate.

HSP90 X-ray crystallography Ligand efficiency

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 7-Thiol Precursor

The target compound possesses 4 rotatable bonds (excluding the thioether linkage to the heterocyclic core) [1]. Its synthetic precursor, 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 21323-73-9), has 0 rotatable bonds beyond the core . The addition of the 3,5-dimethoxybenzyl group thus introduces 4 additional rotatable bonds, increasing conformational entropy cost upon binding by an estimated 2.8–4.0 kcal/mol (0.7–1.0 kcal/mol per rotatable bond) relative to the thiol precursor. This is a quantifiable entropic penalty that must be offset by enthalpic gains from the benzyl group's hydrophobic and polar contacts. In contrast, the 7-((4-fluorobenzyl)thio) analog introduces only 2 rotatable bonds (approximately half the entropic penalty), while the unsubstituted 7-(benzylthio) analog introduces 2 rotatable bonds as well. The 3,5-dimethoxybenzyl derivative thus represents the highest conformational flexibility among readily available analogs, which may be advantageous for induced-fit binding mechanisms but disadvantageous for achieving high ligand efficiency.

Conformational entropy Ligand efficiency Molecular flexibility

Recommended Application Scenarios for 7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a 3,5-Dimethoxybenzyl-Containing Triazolopyrimidine Probe

The target compound is the appropriate selection for kinase selectivity panels when the research objective is to evaluate the contribution of dual methoxy H-bond acceptors on the benzylthio moiety to kinase binding. The tPSA of 80.07 Ų [1] and the PDB 4CWN structural precedent for 3,5-dimethoxybenzyl-mediated polar contacts with the HSP90 ATP-binding site [2] support its use as a probe for kinases with polar residues (serine, threonine, tyrosine) in the solvent-exposed region of the ATP pocket. The 3-methyl (rather than 3-ethyl) substitution minimizes steric occlusion at the N3-proximal hinge region, making this compound a suitable first-choice analog for N3 steric tolerance assessment .

Physicochemical Property Benchmarking in Triazolopyrimidine Lead Optimization Programs

With a measured clogP of 2.09 [1] and a tPSA of 80.07 Ų, this compound occupies a distinct region of oral drug-like chemical space that differs from both the more lipophilic 4-fluorobenzylthio analog (estimated clogP ~2.4) and the less polar unsubstituted benzylthio analog (estimated tPSA ~55 Ų). It serves as a benchmark compound for establishing property-activity relationships (PAR) in triazolopyrimidine series, particularly when optimizing the balance between permeability and solubility.

HSP90-Targeted Chemical Biology Studies Leveraging 3,5-Dimethoxybenzyl Pharmacophore Validation

The co-crystal structure PDB 4CWN confirms that the 3,5-dimethoxybenzyl moiety, when appended to a triazolo-heterocyclic core, engages the HSP90α N-terminal ATP-binding domain through specific polar interactions [2]. This compound provides a [1,2,3]triazolo[4,5-d]pyrimidine scaffold variant for exploring HSP90 inhibition with a differentiated core relative to the [1,2,4]triazolo[1,5-c]quinazoline system in the published structure. The 4 rotatable bonds of the benzylthio linker [1] may permit conformational sampling that differs from the constrained quinazoline scaffold.

Metabolic Stability Screening Comparing N3-Methyl vs. N3-Ethyl Triazolopyrimidine Analogs

The target compound (3-methyl) and its 3-ethyl homolog provide a matched molecular pair for assessing N-dealkylation rates in liver microsome or hepatocyte assays. The one-carbon difference at N3 allows direct quantification of the metabolic liability introduced by N-alkyl chain elongation on the triazolopyrimidine core, informing whether N3-methyl is the metabolically preferred substitution for in vivo studies.

Quote Request

Request a Quote for 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.